1,1-Diphenylhexane
Overview
Description
1,1-Diphenylhexane is an organic compound with the molecular formula C18H22. It is characterized by a hexane backbone with two phenyl groups attached to the first carbon atom. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylhexane can be synthesized through several methods. One common approach involves the reaction of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts alkylation reaction results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylhexanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1-Diphenylhexane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenylhexane involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethane: Similar structure but with an ethane backbone.
1,1-Diphenylpropane: Similar structure but with a propane backbone.
1,1-Diphenylbutane: Similar structure but with a butane backbone.
Uniqueness of 1,1-Diphenylhexane
This compound is unique due to its longer hexane backbone, which imparts distinct physical and chemical properties. This compound exhibits different reactivity and interaction profiles compared to its shorter-chain analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-phenylhexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINIXQKBCSKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165187 | |
Record name | 1,1-Diphenylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-04-7 | |
Record name | 1,1′-Hexylidenebis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diphenylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diphenylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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